Acetoxycrenulatin
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Overview
Description
Acetoxycrenulatin is a chemical compound known for its unique properties and applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an acetoxy group, which is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . This group plays a crucial role in the compound’s reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidative decarboxylation of aliphatic carboxylic acids, which generates a new C(sp3)–O bond . This reaction has traditionally been carried out using harmful lead(IV) acetate, but more sustainable alternatives like the Hofer-Moest reaction, which relies on the 2-electron anodic oxidation of the carboxylic acid, are now being explored .
Industrial Production Methods
In industrial settings, the synthesis of Acetoxycrenulatin can be scaled up using continuous flow processes. This approach significantly increases the reaction throughput and space–time yield, with excellent product yields obtained even in a single-pass . The sustainability of the electrochemical protocol has been examined by evaluating its green metrics, demonstrating a significant positive effect on the greenness of the process compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
Acetoxycrenulatin undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Acetyl chloride: Used in the presence of a base like triethylamine for substitution reactions.
Acetic anhydride: Used with a catalyst such as pyridine for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various acetoxy derivatives, which are important intermediates in the synthesis of active pharmaceutical ingredients and other synthetic intermediates .
Scientific Research Applications
Acetoxycrenulatin has a wide range of applications in scientific research, including:
Chemistry: Used as a key intermediate in the synthesis of various organic compounds.
Biology: Plays a role in the derivatization of natural and synthetic amino acids.
Medicine: Important for the preparation of active pharmaceutical ingredients.
Industry: Utilized in the large-scale production of synthetic intermediates and active ingredients.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Acetoxycrenulatin include:
Acetyl group derivatives: Such as acetyl chloride and acetic anhydride.
Other acetoxy compounds: Used in various synthetic and industrial applications.
Uniqueness
This compound is unique due to its sustainable synthesis methods and its wide range of applications in different fields. The use of electrochemical protocols for its synthesis enhances the greenness of the process, making it a more environmentally friendly option compared to traditional methods .
Properties
Molecular Formula |
C22H32O4 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[5-methyl-8-(6-methylhept-5-en-2-yl)-12-oxo-11-oxatricyclo[7.3.0.02,4]dodec-1(9)-en-7-yl] acetate |
InChI |
InChI=1S/C22H32O4/c1-12(2)7-6-8-13(3)20-18-11-25-22(24)21(18)17-10-16(17)14(4)9-19(20)26-15(5)23/h7,13-14,16-17,19-20H,6,8-11H2,1-5H3 |
InChI Key |
OGYMASQTERCZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C2=C(C3C1C3)C(=O)OC2)C(C)CCC=C(C)C)OC(=O)C |
Origin of Product |
United States |
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